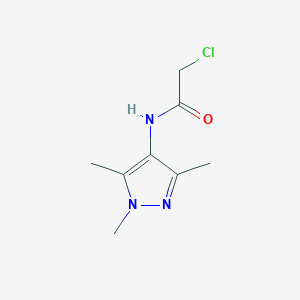

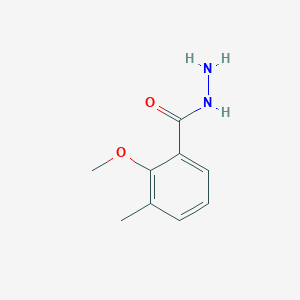

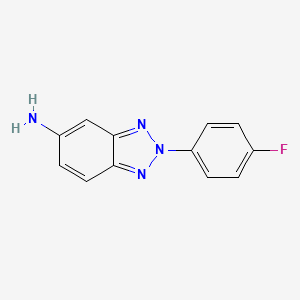

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves specific intermolecular interactions and the formation of complex structures. For example, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves S-alkylation and acetylation reactions . Although the exact synthesis route for "2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide" is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

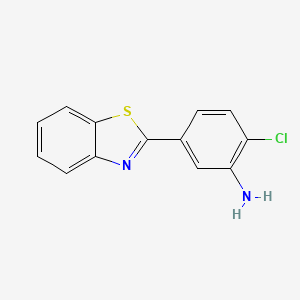

The molecular structures of acetamide derivatives are characterized by their intermolecular interactions. For instance, the crystal structure of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide is built from hydrogen bonds . Similarly, the chlorophenyl ring in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is oriented at a specific angle to the thiazole ring, indicating a structured orientation influenced by molecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives include S-alkylation and acetylation, as seen in the preparation of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide . These reactions are crucial for the formation of the final compounds and their respective structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structures and intermolecular interactions. The orientation of rings and the types of bonds present, such as hydrogen bonds and C—H⋯O interactions, can affect the compound's melting point, solubility, and other physical properties. The papers, however, do not provide explicit data on these properties for the compounds studied .

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed novel synthesis methods and characterized derivatives of pyrazole-acetamide compounds. These compounds, including variations of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide, have been synthesized and analyzed using techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) (Chkirate et al., 2019). These methods allow for the detailed examination of the compound's chemical structure and properties, laying the foundation for further applications.

Antioxidant and Antitumor Activities

The antioxidant activity of pyrazole-acetamide derivatives has been a significant area of research. Studies have shown that these compounds, through various synthetic pathways, exhibit considerable antioxidant activity. This activity is measured using assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) tests, indicating their potential for therapeutic applications (Chkirate et al., 2019). Furthermore, certain derivatives have been evaluated for their antitumor activities, suggesting the potential for developing new anticancer agents based on the structural motif of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide (Zhang et al., 2023).

Coordination Complexes and Supramolecular Assemblies

The ability of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide derivatives to form coordination complexes with metals has been explored, revealing insights into their potential for creating supramolecular architectures. These complexes have been characterized by elemental analysis, spectroscopic studies, and single-crystal X-ray crystallography, demonstrating their complex structures and the role of hydrogen bonding in their assembly. The formation of such complexes underlines the compound's versatility in materials science, particularly in designing new molecular materials with specific properties (Chkirate et al., 2019).

Biological Activities and Potential Therapeutic Applications

The compound and its derivatives have been investigated for a range of biological activities, including anti-inflammatory and analgesic effects. These studies contribute to understanding how structural modifications of the pyrazole-acetamide backbone influence biological activity, guiding the design of new therapeutic agents. The synthesis of novel derivatives and their evaluation against various biological targets are ongoing areas of research, with promising implications for drug discovery and development (Sunder & Maleraju, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJPNEYQAUHDTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354861 |

Source

|

| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |

CAS RN |

90153-58-5 |

Source

|

| Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)